molecular formula C20H15F3O6 B11615106 ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate

ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate

Cat. No.: B11615106
M. Wt: 408.3 g/mol
InChI Key: ZKYIAQRLEVCMFZ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This step involves the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.

    Etherification: The phenoxy group is introduced through an etherification reaction using a suitable phenol derivative and an alkylating agent.

    Carbonate formation: The final step involves the reaction of the chromen-4-one derivative with ethyl chloroformate to form the carbonate ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or carbonate groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, reduction can yield hydroxy derivatives, and substitution can produce various substituted chromen-4-one derivatives.

Scientific Research Applications

Ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features and biological activity.

    Pharmacology: Research focuses on its interactions with specific biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate can be compared with other similar compounds, such as:

    Chromen-4-one derivatives: These compounds share the chromen-4-one core structure but differ in their substituents, leading to variations in their biological activity and applications.

    Trifluoromethylated compounds: Compounds with trifluoromethyl groups often exhibit enhanced biological activity and stability due to the unique properties of the trifluoromethyl group.

    Phenoxy derivatives:

Properties

Molecular Formula

C20H15F3O6

Molecular Weight

408.3 g/mol

IUPAC Name

ethyl [3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] carbonate

InChI

InChI=1S/C20H15F3O6/c1-3-26-19(25)28-13-7-8-14-15(10-13)29-18(20(21,22)23)17(16(14)24)27-12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3

InChI Key

ZKYIAQRLEVCMFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC(=C3)C

Origin of Product

United States

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